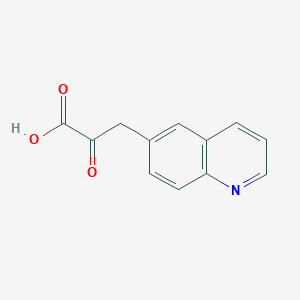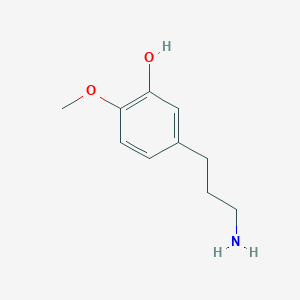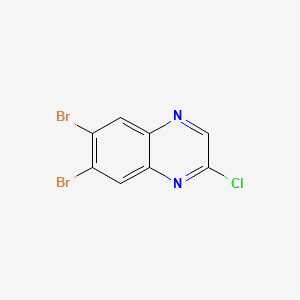
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to an amine group and a difluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 4-(difluoromethoxy)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted phenylcyclopropan-1-amines.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of the difluoromethoxy group.
1-(4-Methoxyphenyl)cyclopropan-1-amine: Similar structure but with a methoxy group instead of the difluoromethoxy group.
Uniqueness: 1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10/h1-4,9H,5-6,13H2 |
InChI Key |
SKGCVNGTTQXVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


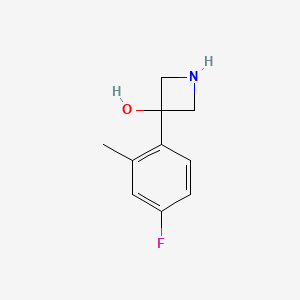
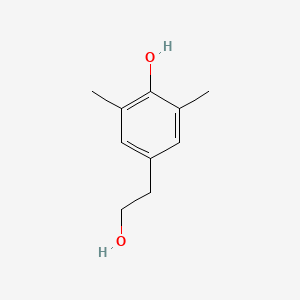
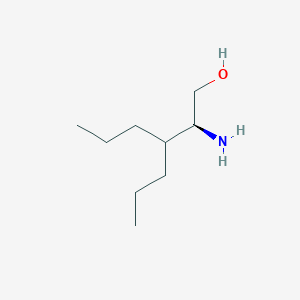
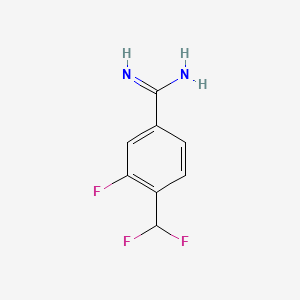

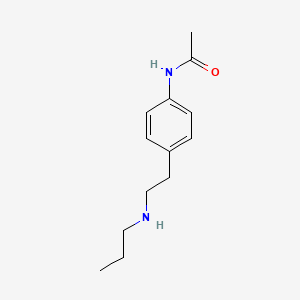
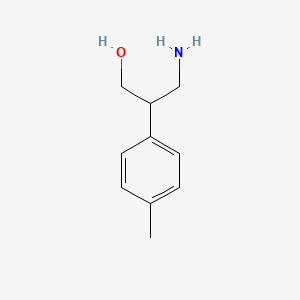
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
